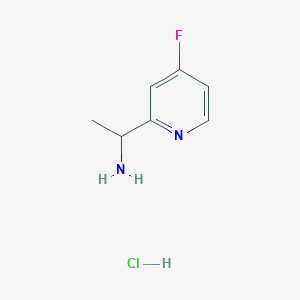
(R)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom on the pyridine ring and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the ethanamine group. One common method involves the use of fluorinating agents such as xenon difluoride or molecular fluorine to introduce the fluorine atom into the pyridine ring. The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and may be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The ethanamine group may facilitate binding to receptors or enzymes, leading to modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the ethanamine group.
4-Fluoroaniline: Contains a fluorine atom on an aromatic ring but differs in the position and type of substituent.
Uniqueness
®-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to the combination of the fluorine atom and the ethanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10ClFN2 |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H |
Clave InChI |
JOKAIRQFJRGXQE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC(=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















